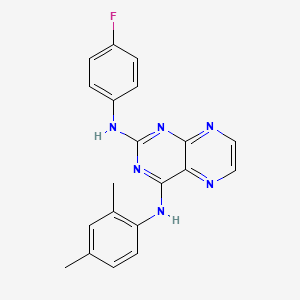

N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine

Description

N4-(2,4-Dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-based diamine derivative characterized by its substitution at the N2 and N4 positions. The N4 position is occupied by a 2,4-dimethylphenyl group, while the N2 position features a 4-fluorophenyl moiety.

Properties

IUPAC Name |

4-N-(2,4-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c1-12-3-8-16(13(2)11-12)25-19-17-18(23-10-9-22-17)26-20(27-19)24-15-6-4-14(21)5-7-15/h3-11H,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCCKEPAEZGTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 360.4 g/mol

- CAS Number : 946290-29-5

Anticancer Properties

Research indicates that pteridine derivatives, including this compound, may exhibit anticancer properties through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to reduced cell proliferation in cancerous cells .

- Cytotoxicity Studies : In vitro studies have demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve the disruption of tubulin polymerization, which is essential for cell division .

- Mechanism of Action : The compound likely interacts with cellular targets including enzymes and receptors, modulating their activities. This interaction may lead to apoptosis in rapidly dividing cells, a hallmark of effective anticancer agents .

Other Biological Activities

Apart from its anticancer effects, this compound may possess other biological activities that warrant further investigation:

- Antimicrobial Activity : Preliminary studies suggest that pteridine derivatives can exhibit antimicrobial properties, although specific data on this compound is limited.

- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties; however, specific research on this compound's anti-inflammatory activity remains to be elucidated.

Research Findings and Case Studies

Scientific Research Applications

Medicinal Chemistry

N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is primarily investigated for its role as an enzyme inhibitor , particularly targeting dihydrofolate reductase (DHFR). This enzyme is crucial in the folate pathway for DNA synthesis. By inhibiting DHFR, the compound can potentially disrupt cell proliferation, making it a candidate for cancer therapy.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A study on pteridine derivatives indicated that modifications at the pteridine core could enhance selectivity and potency against various cancer cell lines.

- The compound's ability to inhibit DHFR suggests potential applications in treating cancers that are dependent on rapid cell division.

Biological Studies

The compound is also used in biological assays to explore its effects on cellular mechanisms:

- Mechanism of Action : By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, leading to reduced nucleotide synthesis and subsequent inhibition of DNA replication.

Pharmaceutical Development

Due to its structural characteristics, this compound serves as a building block for synthesizing more complex pharmaceuticals. Its derivatives may have enhanced biological activities or improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pteridine core distinguishes it from pyrimidine derivatives (e.g., compounds in ), which lack the fused benzene ring of pteridine. This difference impacts electronic properties, solubility, and binding affinity. For example:

- Pteridine derivatives (e.g., ) generally exhibit higher molecular rigidity and extended π-systems, enhancing interactions with hydrophobic enzyme pockets.

- Pyrimidine derivatives (e.g., ) are smaller and more synthetically versatile, often modified with sulfonamide or morpholino groups to improve solubility .

Substituent Analysis

Table 1: Key Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.